Tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate involves the phosphorylation of glucose. The process typically includes the reaction of glucose with phosphoric acid in the presence of potassium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired bisphosphate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its hydrated form. The final product is often crystallized and dried under vacuum to achieve the desired purity and stability.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bisphosphate ester back to its corresponding alcohols.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Plays a role in metabolic studies, particularly in the investigation of glucose metabolism and phosphorylation pathways.
Medicine: Utilized in the study of enzyme kinetics and as a potential therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate involves its interaction with specific enzymes and proteins. The compound acts as a substrate for various kinases and phosphatases, facilitating the transfer of phosphate groups in metabolic pathways. This process is crucial for the regulation of glucose metabolism and energy production in cells .
Comparison with Similar Compounds
Similar Compounds
- Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose
- Alpha-D-glucose 1,6-bisphosphate potassium salt
Uniqueness
Tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate is unique due to its specific phosphorylation pattern and its role in glucose metabolism. Unlike other similar compounds, it serves as a critical intermediate in the conversion of glucose-1-phosphate to glucose-6-phosphate, making it essential for various biochemical processes .
Properties
Molecular Formula |
C6H12K4O13P2 |
---|---|
Molecular Weight |
510.49 g/mol |
IUPAC Name |
tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate |
InChI |
InChI=1S/C6H14O12P2.4K.H2O/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;;1H2/q;4*+1;/p-4 |
InChI Key |
FQNIBBVOUJBEIK-UHFFFAOYSA-J |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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